molecular formula C5H3BrIN B027774 2-Bromo-4-iodopyridine CAS No. 100523-96-4

2-Bromo-4-iodopyridine

Cat. No. B027774
M. Wt: 283.89 g/mol
InChI Key: HPKRNLGLZYOVJS-UHFFFAOYSA-N
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Description

2-Bromo-4-iodopyridine is a key building block for 2,4-disubstituted pyridines and has been synthesized from 2-bromopyridine using various methods including the 'halogen dance' (Duan, Li, Li, & Huang, 2004).

Synthesis Analysis

The synthesis of 2-Bromo-4-iodopyridine involves the use of Lithium Diisopropylamide (LDA) and iodine (I2) from 2-bromopyridine. This process is known as the 'halogen dance', leading to the formation of 2,4-disubstituted pyridines and other derivatives (Duan et al., 2004).

Molecular Structure Analysis

The molecular structure of related compounds like 3-amino-5-bromo-2-iodopyridine features weak intermolecular N—H⋯N hydrogen bonds, forming chains along the crystal's z-axis. This could be indicative of similar structural aspects in 2-Bromo-4-iodopyridine (Bunker et al., 2008).

Chemical Reactions and Properties

2-Bromo-4-iodopyridine can be converted to various other 2,4-diaryl pyridines and 4-aryl-2,2'-bipyridines in one-pot reactions, demonstrating its versatility in chemical synthesis (Duan et al., 2004).

Physical Properties Analysis

While specific details on the physical properties of 2-Bromo-4-iodopyridine are not readily available in the selected papers, closely related compounds like 4-bromopyridine have been synthesized and studied, providing insights into potential properties of 2-Bromo-4-iodopyridine (Feast & Tsibouklis, 1994).

Chemical Properties Analysis

2-Bromo-4-iodopyridine's reactivity with various electrophiles and its application in synthesizing functionalized pyridine derivatives illustrate its chemical properties. Its use in generating a range of useful pyridine derivatives highlights its chemical versatility (Song et al., 2004).

Scientific Research Applications

  • Synthesis of Halogen-Rich Intermediates : A study by Wu et al. (2022) highlighted the successful synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which are valuable in medicinal chemistry research (Wu et al., 2022).

  • Preparation of Potent Anticancer Agents : Song et al. (2004) synthesized 5-bromopyridyl-2-magnesium chloride, a key intermediate in the production of Lonafarnib, an anticancer agent, via an iodo-magnesium exchange reaction (Song et al., 2004).

  • Facilitating Coupling Reactions : According to Rieke and Kim (2011), 5-bromo-2-pyridylzinc iodide, which can be used in various coupling reactions, was developed through a facile synthetic route (Rieke & Kim, 2011).

  • Application in Protein Crystallography : Bauman et al. (2016) found that compounds like 4-bromopyrazole and 4-iodopyrazole are cost-effective and safe for experimental phase determination in protein crystallography (Bauman et al., 2016).

  • Synthesis of Diverse Compounds : Duan et al. (2005) presented a method for synthesizing 2-bromo-4-iodopyridine and its conversion to other compounds like 2,4-diaryl pyridines and 4-aryl-2,2'-bipyridines in one-pot reactions (Duan et al., 2005).

  • In Situ Generation of (Trifluoromethyl)copper : Cottet and Schlosser (2002) extended a method for preparing trifluoromethyl-substituted pyridines from iodopyridines, achieving almost quantifiable yields when using 2-iodopyridines as starting materials (Cottet & Schlosser, 2002).

  • Aminations of Halopyridines : Pieterse and Hertog (2010) demonstrated that a pyridyne intermediate is crucial in amination reactions of halopyridines, leading to the formation of amino products (Pieterse & Hertog, 2010).

  • Synthesis of Alkynylpyridines : Rivera et al. (2019) synthesized non-symmetrical alkynylpyridines through chemoselective Sonogashira cross-coupling reactions, which showed moderate to high fluorescence quantum yields (Rivera et al., 2019).

Safety And Hazards

2-Bromo-4-iodopyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

2-Bromo-4-iodopyridine is a valuable compound in the field of medicinal and agricultural chemistry due to its role as a key building block for 2,4-disubstituted pyridines . Its future directions are likely to continue in these areas, with ongoing research into its properties and potential applications .

properties

IUPAC Name

2-bromo-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrIN/c6-5-3-4(7)1-2-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKRNLGLZYOVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359989
Record name 2-bromo-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-iodopyridine

CAS RN

100523-96-4
Record name 2-bromo-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-iodopyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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